molecular formula C24H24N2O4S2 B13377299 N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide

N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide

Cat. No.: B13377299
M. Wt: 468.6 g/mol
InChI Key: MQQHJBCCQVEVOJ-UHFFFAOYSA-N
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Description

N-{6-[(phenylsulfonyl)amino]tricyclo[6220~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide is a complex organic compound characterized by its unique tricyclic structure and the presence of sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent introduction of the sulfonamide groups. Common synthetic routes may involve:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.

    Introduction of Sulfonamide Groups: This step involves the reaction of the tricyclic core with sulfonyl chlorides in the presence of a base to form the sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylphenoxy)-N-[((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl)methyl]acetamide
  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide

Uniqueness

N-{6-[(phenylsulfonyl)amino]tricyclo[6220~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide is unique due to its tricyclic structure and the presence of multiple sulfonamide groups

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[6-(benzenesulfonamido)-3-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl]benzenesulfonamide

InChI

InChI=1S/C24H24N2O4S2/c27-31(28,19-7-3-1-4-8-19)25-21-15-16-22(24-18-13-11-17(12-14-18)23(21)24)26-32(29,30)20-9-5-2-6-10-20/h1-10,15-18,25-26H,11-14H2

InChI Key

MQQHJBCCQVEVOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C(C=CC(=C23)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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